ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and an ethyl ester. Its chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperazine structure. One common method involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations can enhance the efficiency and consistency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while substitution reactions can produce a variety of substituted piperazinecarboxylates.
Scientific Research Applications
ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the piperazine ring can interact with various biological pathways, modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate: Another piperazine derivative with similar structural features.
Uniqueness
ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate is unique due to its combination of a sulfonyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O5S/c1-4-23-14-10-12(3)13(17)11-15(14)25(21,22)19-8-6-18(7-9-19)16(20)24-5-2/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQCVWNLXHJDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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